2-Fluoro-4-morpholinobenzoic Acid

Description

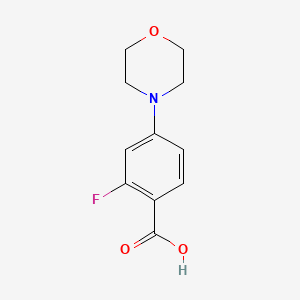

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWHCWSPQLPAIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946598-40-9 | |

| Record name | 2-Fluoro-4-(4-morpholinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946598-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Fluoro-4-morpholinobenzoic Acid

Abstract: This technical guide provides a comprehensive overview of 2-Fluoro-4-morpholinobenzoic acid, a heterocyclic aromatic carboxylic acid of significant interest to the fields of medicinal chemistry and drug development. The document elucidates the compound's core physicochemical properties, spectroscopic signature, a validated synthetic pathway, and its potential applications. By integrating the strategic importance of the morpholine and fluorine moieties—known to enhance pharmacokinetic profiles and modulate bioactivity, respectively—this guide serves as an essential resource for researchers leveraging this versatile building block in the synthesis of novel therapeutic agents.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted benzoic acid derivative. The presence of a fluorine atom at the ortho position and a morpholine ring at the para position to the carboxyl group creates a unique electronic and steric environment, making it a valuable intermediate in organic synthesis. The morpholine heterocycle is a widely utilized scaffold in bioactive compounds, often conferring improved water solubility and metabolic stability.[1] Concurrently, the incorporation of fluorine is a well-established strategy in medicinal chemistry to fine-tune a molecule's lipophilicity, metabolic fate, and binding affinity to biological targets.[1][2]

| Property | Value | Source |

| CAS Number | 946598-40-9 | [3] |

| Molecular Formula | C₁₁H₁₂FNO₃ | [3][4] |

| Molecular Weight | 225.22 g/mol | [3][4] |

| SMILES | C1COCCN1C2=CC(=C(C=C2)C(=O)O)F | [3] |

| Storage Conditions | Room Temperature, Sealed in Dry Conditions | [3] |

Molecular Structure

The structure combines the rigidity of the fluorinated benzene ring with the conformational flexibility of the morpholine substituent.

Caption: Chemical Structure of this compound.

Spectroscopic Profile (Predicted)

While specific experimental spectra are not publicly cataloged, the structure of this compound allows for a reliable prediction of its key spectroscopic features. This theoretical analysis is crucial for researchers to verify the identity and purity of synthesized samples.

-

¹H NMR: The spectrum would feature distinct regions. The morpholine protons would appear as two multiplets around 3.0-4.0 ppm. The aromatic region would show three protons with complex splitting patterns due to both proton-proton and proton-fluorine coupling. The acidic proton of the carboxylic acid would likely appear as a broad singlet far downfield (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The spectrum would display 11 distinct carbon signals. The carbonyl carbon of the carboxylic acid would be found around 165-170 ppm. The aromatic carbons would appear between 110-160 ppm, with the carbons directly bonded to or near the fluorine atom showing characteristic C-F coupling constants. The four carbons of the morpholine ring would be visible in the 45-70 ppm range.

-

IR Spectroscopy: Key vibrational bands would confirm the presence of the principal functional groups. A broad absorption from ~2500-3300 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch. C-O-C stretches from the morpholine and C-F stretches would also be present in the fingerprint region (typically ~1100-1300 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) in a high-resolution mass spectrum would be observed at m/z 225.0801, corresponding to the exact mass of the molecular formula C₁₁H₁₂FNO₃.

Synthesis and Reactivity

A robust and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is favored due to the activation of the benzene ring by the electron-withdrawing carboxylic acid and fluorine groups, which facilitates the displacement of a leaving group by the morpholine nucleophile.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most logical precursor for this synthesis is 2,4-Difluorobenzoic acid. The fluorine atom at the C4 position is more activated towards nucleophilic attack than the one at C2 (ortho to the carboxyl group) due to resonance stabilization of the Meisenheimer intermediate.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is a representative methodology based on established chemical principles for SₙAr reactions.

-

Reaction Setup: To a solution of 2,4-Difluorobenzoic acid (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add morpholine (2.5 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) (3.0 eq).

-

Heating: Heat the reaction mixture to 100-120 °C and stir under a nitrogen atmosphere for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

-

Acidification: Acidify the aqueous solution to a pH of ~2-3 using a strong acid like 2M hydrochloric acid (HCl). This will precipitate the carboxylic acid product.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.

-

Purification: Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product with high purity.

Applications in Research and Development

While specific drugs derived directly from this molecule are not prominent in public literature, its structure is emblematic of scaffolds used in modern drug discovery.

-

Scaffold for Bioactive Molecules: this compound serves as a versatile building block. The carboxylic acid group is a key handle for amide bond formation, allowing it to be coupled with various amines to build a diverse library of compounds for screening.[1]

-

Modulation of Pharmacokinetic Properties: The morpholine group is frequently incorporated into drug candidates to enhance hydrophilicity, improve metabolic stability, and reduce off-target toxicity.[1]

-

Enhancement of Potency and Selectivity: The strategic placement of a fluorine atom can significantly alter the electronic properties of the molecule, leading to stronger and more selective interactions with target proteins like enzymes or receptors.[2] This modification can also block sites of metabolic degradation, thereby increasing the drug's half-life.

Safety and Handling

As a laboratory chemical, this compound requires careful handling in a controlled environment. The following hazard information is based on available safety data.[3]

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

-

Avoid breathing dust. Minimize dust generation and accumulation.[5]

-

Wash hands thoroughly after handling.[7]

-

In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, seek medical advice.[8][9]

References

- Achmem. (n.d.). This compound.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide.

- Synquest Labs. (2016). 2-Fluoro-4-formylbenzoic acid Safety Data Sheet.

- Sigma-Aldrich. (n.d.). Safety Data Sheet.

- CymitQuimica. (n.d.). 5-Fluoro-2-(morpholin-4-yl)benzoic acid.

- Fisher Scientific. (2021). Safety Data Sheet.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery.

- Thermo Fisher Scientific. (2025). 2-Fluorobenzoic acid Safety Data Sheet.

- ECHEMI. (n.d.). 2-Fluoro-4-hydroxybenzoic acid SDS.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. achmem.com [achmem.com]

- 4. 5-Fluoro-2-(morpholin-4-yl)benzoic acid | CymitQuimica [cymitquimica.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to 2-Fluoro-4-morpholinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4-morpholinobenzoic acid (CAS No. 946598-40-9), a heterocyclic carboxylic acid with significant potential in medicinal chemistry and drug discovery. This document delves into the compound's physicochemical properties, outlines a robust synthetic pathway, explores its potential applications as a valuable building block in targeted therapies, and details essential analytical methodologies for its quality control. The strategic incorporation of a morpholine moiety and a fluorine atom onto the benzoic acid scaffold imparts desirable pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the development of novel therapeutics. This guide is intended to be a valuable resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

Introduction: The Strategic Importance of Fluorinated Morpholinobenzoic Acids in Drug Discovery

The design of novel therapeutic agents is a multifactorial challenge, requiring a delicate balance of potency, selectivity, and favorable drug-like properties. The strategic incorporation of specific structural motifs is a cornerstone of modern medicinal chemistry, and this compound exemplifies the convergence of two such privileged structures: the morpholine ring and a fluorinated benzene scaffold.

The morpholine moiety is frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic profiles. Its presence can lead to improved aqueous solubility, metabolic stability, and a favorable safety profile. The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets, while the overall compact and saturated nature of the ring can positively influence molecular conformation.

Concurrently, the introduction of fluorine atoms into drug molecules is a well-established strategy to modulate their biological activity. The high electronegativity and small size of fluorine can alter the electronic properties of the aromatic ring, influence pKa values, enhance binding affinity to target proteins, and block sites of metabolism, thereby increasing the drug's half-life.

The combination of these two structural features in this compound creates a versatile building block with significant potential for the synthesis of novel kinase inhibitors and other targeted therapies. This guide will provide the foundational knowledge necessary to effectively utilize this compound in drug discovery programs.

Physicochemical and Safety Data

A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development. The key physicochemical and safety data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 946598-40-9 | [1] |

| Molecular Formula | C₁₁H₁₂FNO₃ | [1] |

| Molecular Weight | 225.22 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | |

| Solubility | Soluble in DMSO, Methanol | |

| Hazard Statements | H302, H315, H319, H335 | [1] |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338 | [1] |

Note: The physical appearance and solubility are typical for this class of compounds and should be confirmed experimentally.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a nucleophilic aromatic substitution (SNA) reaction, a cornerstone of aromatic chemistry. The most logical and widely applicable approach involves the reaction of a readily available starting material, 2,4-difluorobenzoic acid, with morpholine. Two common catalytic systems for this transformation are the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed). The Buchwald-Hartwig approach is often preferred due to its milder reaction conditions and broader substrate scope[2].

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

This protocol describes a general procedure for the synthesis of this compound via a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds[2].

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

2,4-Difluorobenzoic acid (1.0 eq)

-

Morpholine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

-

Xantphos (0.04 eq)

-

Cesium carbonate (Cs₂CO₃, 2.0 eq)

-

1,4-Dioxane (anhydrous)

-

Toluene (anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,4-difluorobenzoic acid, cesium carbonate, Pd₂(dba)₃, and Xantphos.

-

Add anhydrous 1,4-dioxane and toluene to the flask.

-

Add morpholine to the reaction mixture.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Wash the organic layer with 1 M HCl, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

Causality of Experimental Choices:

-

Palladium Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is crucial for the catalytic cycle of the Buchwald-Hartwig amination. The ligand facilitates the oxidative addition of the aryl fluoride and the reductive elimination of the product.

-

Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the morpholine and the carboxylic acid, facilitating the catalytic cycle without competing in side reactions.

-

Solvent: A high-boiling, aprotic solvent like dioxane or toluene is necessary to achieve the required reaction temperature. Anhydrous conditions are essential to prevent quenching of the catalyst and reagents.

-

Workup: The acidic wash removes excess morpholine and the basic impurities. The subsequent purification by recrystallization ensures the high purity of the final product.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of biologically active molecules, particularly in the area of oncology and inflammatory diseases. Its structural features suggest its potential as a scaffold for the development of inhibitors of various protein kinases.

Role as a Kinase Inhibitor Scaffold

Many clinically approved protein kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase active site through hydrogen bonding. The benzoic acid moiety of this compound can be readily converted to an amide, which can then be further functionalized to introduce a hinge-binding motif. The morpholine group can occupy the solvent-exposed region of the ATP-binding pocket, enhancing solubility and providing a vector for further chemical modification to improve selectivity and potency. The fluorine atom can form favorable interactions with the protein backbone or influence the conformation of the inhibitor.

Caption: Inhibition of a hypothetical kinase signaling pathway.

Potential Therapeutic Targets

While specific biological data for this compound is not extensively published, its structural similarity to known kinase inhibitors suggests potential activity against targets such as:

-

Receptor Tyrosine Kinases (RTKs): Involved in cell proliferation, differentiation, and survival.

-

Serine/Threonine Kinases: Key regulators of various cellular processes.

-

Non-receptor Tyrosine Kinases: Crucial for immune cell signaling.

Further research, including high-throughput screening and structure-activity relationship (SAR) studies, is necessary to identify the specific kinase targets and to optimize the inhibitory activity of derivatives of this compound.

Quality Control and Analytical Methodologies

Ensuring the purity and identity of this compound is paramount for its use in research and development. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive quality control.

Analytical Data Summary

| Analytical Technique | Expected Observations |

| HPLC (High-Performance Liquid Chromatography) | A single major peak with a purity of ≥98% (by area). A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a suitable starting point. |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Characteristic signals for the aromatic protons, the morpholine protons, and the carboxylic acid proton. The fluorine coupling will be observable on the aromatic signals. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Signals corresponding to all 11 carbon atoms. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF). |

| MS (Mass Spectrometry) | The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the exact mass of the compound (C₁₁H₁₂FNO₃). |

Representative Analytical Protocols

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile

-

Gradient: A time-dependent gradient from 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: DMSO-d₆ or CDCl₃

-

Instrument: 400 MHz or higher

-

Observations: The ¹H NMR spectrum is expected to show multiplets for the aromatic protons, with characteristic splitting patterns due to fluorine coupling. The morpholine protons will appear as two distinct multiplets. The carboxylic acid proton will be a broad singlet.

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Expected m/z: [M+H]⁺ ≈ 226.08; [M-H]⁻ ≈ 224.07

-

Instrumentation: High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.

Conclusion

This compound is a strategically designed chemical entity that holds considerable promise as a versatile building block in drug discovery. Its synthesis is achievable through well-established synthetic methodologies, and its structural features make it an attractive scaffold for the development of targeted therapeutics, particularly kinase inhibitors. The information provided in this guide serves as a comprehensive resource for researchers looking to leverage the potential of this compound in their quest for novel and effective medicines.

References

- 2a biotech. This compound. [Link]

- Wikipedia.

Sources

An In-depth Technical Guide to the Molecular Structure of 2-Fluoro-4-morpholinobenzoic acid

This guide provides a comprehensive technical overview of 2-Fluoro-4-morpholinobenzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. The document delves into its molecular structure, proposed synthesis, and anticipated spectroscopic characteristics, offering valuable insights for its potential application in medicinal chemistry.

Introduction: The Significance of Fluorinated Morpholinobenzoic Acids

The strategic incorporation of fluorine atoms and morpholine moieties into small molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its high electronegativity and small atomic radius, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The morpholine ring is a privileged scaffold, often conferring favorable pharmacokinetic properties like improved aqueous solubility and metabolic resilience.

This compound combines these advantageous features, making it a valuable building block for the synthesis of novel therapeutic agents. Its structural framework suggests potential applications in the development of kinase inhibitors, antiviral agents, and other targeted therapies.

Table 1: Key Properties of this compound

| Property | Value | Source |

| CAS Number | 946598-40-9 | |

| Molecular Formula | C₁₁H₁₂FNO₃ | |

| Molecular Weight | 225.22 g/mol | |

| IUPAC Name | 2-Fluoro-4-morpholin-4-ylbenzoic acid | N/A |

Elucidation of the Molecular Structure

The molecular structure of this compound is characterized by a benzoic acid core substituted with a fluorine atom at the C2 position and a morpholine ring at the C4 position. The nitrogen atom of the morpholine ring is directly attached to the benzene ring.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Conformational Analysis

The overall conformation of the molecule is influenced by the rotational freedom around the C4-N bond of the morpholine ring and the C1-C(OOH) bond of the carboxylic acid group. X-ray crystallographic data of the related compound, 2-Fluoro-4-(methoxycarbonyl)benzoic acid, reveals that the carboxyl group is not coplanar with the benzene ring, exhibiting a dihedral angle of approximately 20.2°. A similar non-planar arrangement is anticipated for this compound due to steric hindrance between the carboxylic acid and the ortho-fluoro substituent. The morpholine ring typically adopts a chair conformation.

Proposed Synthesis Pathway

A robust and efficient synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. The proposed pathway utilizes readily available starting materials.

Diagram 2: Proposed Synthesis of this compound

Caption: Proposed reaction scheme for the synthesis.

Experimental Protocol

This protocol is based on established methodologies for similar transformations.

Materials:

-

2,4-Difluorobenzoic acid

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 2,4-difluorobenzoic acid (1.0 eq) in DMSO, add potassium carbonate (2.5 eq) and morpholine (1.2 eq).

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution with concentrated HCl to a pH of 2-3 to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Anticipated Spectroscopic Characterization

While specific experimental data for this compound is not widely available, its spectroscopic features can be predicted based on the analysis of its functional groups and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, morpholine, and carboxylic acid protons.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| COOH | 10.0 - 13.0 | broad singlet | - |

| Ar-H (adjacent to COOH) | 7.8 - 8.0 | doublet of doublets | J(H,H) ≈ 8-9, J(H,F) ≈ 5-6 |

| Ar-H (adjacent to F) | 6.7 - 6.9 | doublet | J(H,F) ≈ 10-12 |

| Ar-H (adjacent to morpholine) | 6.6 - 6.8 | doublet | J(H,H) ≈ 2-3 |

| Morpholine (-CH₂-N-) | 3.8 - 4.0 | triplet | J(H,H) ≈ 4-5 |

| Morpholine (-CH₂-O-) | 3.3 - 3.5 | triplet | J(H,H) ≈ 4-5 |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the aromatic, carboxylic, and morpholine carbons, with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the O-H and C=O stretches of the carboxylic acid, C-F stretch, and C-N and C-O stretches of the morpholine ring.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C (Aromatic) | 1580 - 1620 | Medium |

| C-F (Aryl Fluoride) | 1200 - 1250 | Strong |

| C-N (Aryl Amine) | 1300 - 1350 | Medium |

| C-O-C (Ether) | 1100 - 1150 | Strong |

Mass Spectrometry

The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 225.22 g/mol .

Applications in Drug Discovery and Development

Derivatives of fluorinated benzoic acids are prevalent in pharmaceuticals. The unique substitution pattern of this compound makes it an attractive starting material for creating compound libraries for high-throughput screening. The presence of the carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships.

Conclusion

This compound is a promising scaffold for medicinal chemistry, combining the beneficial properties of both fluorine and morpholine substituents. This guide provides a foundational understanding of its molecular structure, a plausible synthetic route, and its anticipated spectroscopic characteristics. Further experimental validation of these properties will be crucial for unlocking its full potential in the development of novel therapeutic agents.

References

- PubChem. 3-Fluoro-4-morpholinobenzoic acid. [Link]

- Ningbo Inno Pharmchem Co., Ltd.

- 2A Biotech. 3-FLUORO-4-(4-MORPHOLINYL)BENZOIC ACID. [Link]

- ChemBK. 2-Fluoro-4-pyrrolidinobenzoic Acid. [Link]

- MDPI. Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. [Link]

- ResearchGate. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]

- PubChem. 2-(Morpholin-4-yl)benzoic acid. [Link]

- Arkivoc.

- National Institutes of Health. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]

- National Institutes of Health. 4-Fluoro-2-(phenylamino)benzoic acid. [Link]

- Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-morpholinobenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-morpholinobenzoic acid is a valuable substituted benzoic acid derivative widely utilized as a building block in medicinal chemistry. The incorporation of a morpholine moiety is a well-established strategy to enhance the pharmacokinetic profile of drug candidates, often improving solubility and metabolic stability.[1] The presence of the fluorine atom at the ortho-position can significantly modulate the electronic properties and binding interactions of the final molecule.[2] This guide provides a comprehensive overview of the principal synthetic pathways to this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and comparative analysis of the methodologies. We will explore two primary, field-proven strategies: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Strategic Overview: Selecting a Synthetic Pathway

The synthesis of this compound hinges on the formation of a carbon-nitrogen bond between the C4 position of the 2-fluorobenzoic acid scaffold and the nitrogen atom of morpholine. The choice between the two major pathways depends on factors such as starting material availability, cost, scale, and tolerance of other functional groups in a more complex derivative.

-

Pathway 1: Nucleophilic Aromatic Substitution (SNAr) : This is the most direct and classical approach. It leverages the electron-withdrawing properties of the fluorine atom and the carboxylic acid group, which activate the aromatic ring for nucleophilic attack by morpholine. This pathway is often preferred for its operational simplicity and cost-effectiveness.[3][4]

-

Pathway 2: Palladium-Catalyzed Buchwald-Hartwig Amination : This modern cross-coupling reaction offers greater versatility and often proceeds under milder conditions than SNAr. It is particularly advantageous when the aromatic ring is not sufficiently activated for SNAr or when sensitive functional groups are present.[5][6]

Caption: High-level overview of the two primary synthetic pathways.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale

The SNAr mechanism is a two-step addition-elimination process.[7] For this synthesis, the reaction proceeds as follows:

-

Nucleophilic Attack : The nitrogen atom of morpholine attacks the electron-deficient C4 position of the 2-fluoro-4-halobenzoic acid. The aromaticity of the ring is temporarily broken, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is crucial and is enhanced by the electron-withdrawing fluorine and carboxylate groups.

-

Elimination & Aromatization : The leaving group (typically a halide) is expelled, and the aromaticity of the ring is restored, yielding the final product.

The reaction is typically performed at elevated temperatures in a polar aprotic solvent (e.g., DMF, DMSO, NMP) to enhance the nucleophilicity of the morpholine and facilitate the reaction. An excess of morpholine or the addition of a non-nucleophilic base is often used to neutralize the acid (HX) generated during the reaction.

Detailed Experimental Protocol (from 2,4-Difluorobenzoic Acid)

This protocol describes the reaction using 2,4-difluorobenzoic acid as the starting material, where the fluorine at C4 acts as the leaving group.

Materials & Reagents

| Reagent/Material | M.W. | Quantity | Moles | Eq. |

| 2,4-Difluorobenzoic Acid | 158.11 | 10.0 g | 63.2 mmol | 1.0 |

| Morpholine | 87.12 | 22.0 mL | 253 mmol | 4.0 |

| N-Methyl-2-pyrrolidone (NMP) | 99.13 | 100 mL | - | - |

| 2M Hydrochloric Acid | - | ~150 mL | - | - |

| Ethyl Acetate | - | 300 mL | - | - |

| Deionized Water | - | 500 mL | - | - |

| Brine | - | 100 mL | - | - |

| Anhydrous Sodium Sulfate | - | - | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-difluorobenzoic acid (10.0 g, 63.2 mmol) and N-Methyl-2-pyrrolidone (100 mL).

-

Stir the mixture to dissolve the solid, then add morpholine (22.0 mL, 253 mmol) to the solution. Note: Morpholine acts as both the nucleophile and the base to neutralize the generated HF.

-

Heat the reaction mixture to 120-130 °C with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Hexane:Ethyl Acetate with 1% acetic acid). The reaction is typically complete within 12-24 hours.

-

After completion, cool the reaction mixture to room temperature. Pour the dark solution into a beaker containing 400 mL of deionized water and stir.

-

Acidify the aqueous solution to pH 2-3 by slowly adding 2M HCl. A precipitate should form.

-

Extract the product from the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound as a solid.

Pathway 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Mechanistic Rationale

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms C-N bonds from an aryl halide (or triflate) and an amine. The catalytic cycle, while complex, can be simplified into three key steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-2-fluorobenzoic acid (or its ester), forming a Pd(II) complex.

-

Amine Coordination & Deprotonation : Morpholine coordinates to the palladium center. A base deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination : The desired C-N bond is formed as the product, this compound, is released from the palladium center, regenerating the active Pd(0) catalyst.

This method requires an inert atmosphere (Nitrogen or Argon) as the Pd(0) catalyst is sensitive to oxygen. The choice of ligand is critical for the efficiency of the reaction.

Detailed Experimental Protocol (from 4-Bromo-2-fluorobenzoic Acid)

This protocol uses 4-bromo-2-fluorobenzoic acid as the starting material. Note: Protecting the carboxylic acid as an ester (e.g., methyl ester) is often recommended to prevent side reactions and improve solubility, followed by a final hydrolysis step. For simplicity, this protocol proceeds with the free acid.

Materials & Reagents

| Reagent/Material | M.W. | Quantity | Moles | Eq. |

| 4-Bromo-2-fluorobenzoic Acid | 219.01 | 5.0 g | 22.8 mmol | 1.0 |

| Morpholine | 87.12 | 2.4 mL | 27.4 mmol | 1.2 |

| Pd2(dba)3 | 915.72 | 209 mg | 0.228 mmol | 0.01 |

| Xantphos | 578.68 | 396 mg | 0.684 mmol | 0.03 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 6.58 g | 68.4 mmol | 3.0 |

| Anhydrous Toluene | - | 100 mL | - | - |

Procedure:

-

To an oven-dried Schlenk flask, add 4-bromo-2-fluorobenzoic acid (5.0 g, 22.8 mmol), Pd2(dba)3 (209 mg, 0.01 eq), Xantphos (396 mg, 0.03 eq), and sodium tert-butoxide (6.58 g, 3.0 eq).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Via syringe, add anhydrous toluene (100 mL) followed by morpholine (2.4 mL, 27.4 mmol).

-

Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

-

Cool the reaction to room temperature and quench by carefully adding 100 mL of water.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers and discard them. Carefully acidify the aqueous layer with 2M HCl to pH 2-3 to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the crude product.

-

Further purification can be achieved by column chromatography or recrystallization.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atlanchimpharma.com [atlanchimpharma.com]

- 6. Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1,3]oxazines by intramolecular Hiyama coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-morpholinobenzoic Acid: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Fluoro-4-morpholinobenzoic Acid in Medicinal Chemistry

This compound is a key building block in contemporary drug discovery, valued for its unique combination of structural features. The incorporation of a morpholine moiety often enhances the pharmacokinetic profile of a drug candidate by improving aqueous solubility and metabolic stability. Concurrently, the fluorine atom at the ortho-position to the carboxylic acid can significantly modulate the electronic properties and binding interactions of the molecule. This guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound, with a detailed focus on the selection and synthesis of critical starting materials.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound primarily revolves around the formation of the C-N bond between the aromatic ring and the morpholine nitrogen. Two powerful and widely adopted methodologies for this transformation are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice between these routes is often dictated by the availability of starting materials and the desired reaction conditions.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a robust method that relies on the activation of an aromatic ring towards nucleophilic attack by an electron-withdrawing group. In the context of this compound synthesis, a nitro group is an ideal activator.

Core Principle: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (morpholine) attacks the carbon atom bearing a suitable leaving group (typically a halogen), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized by the electron-withdrawing group. Subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the desired product.

Starting Material Selection: A key starting material for this route is 2-Fluoro-4-nitrobenzoic acid . The fluorine atom at the 2-position and the nitro group at the 4-position work in concert to activate the ring for nucleophilic attack by morpholine at the 4-position.

Pathway 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds. This method is particularly useful when the aromatic ring is not sufficiently activated for SNAr.

Core Principle: This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) complex, coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond and regenerate the catalyst.

Starting Material Selection: The preferred starting material for this approach is 2-Fluoro-4-bromobenzoic acid or its corresponding ester. The bromine atom serves as the reactive site for the palladium-catalyzed coupling with morpholine.

Synthesis of Key Starting Materials

The successful synthesis of this compound is contingent on the efficient preparation of its key precursors. The following section details the synthesis of the essential starting materials for both the SNAr and Buchwald-Hartwig pathways.

Synthesis of 2-Fluoro-4-nitrobenzoic Acid (for SNAr Pathway)

A common and effective method for the synthesis of 2-Fluoro-4-nitrobenzoic acid involves the oxidation of 2-fluoro-4-nitrotoluene.

Experimental Protocol: Oxidation of 2-Fluoro-4-nitrotoluene

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2-fluoro-4-nitrotoluene, a phase transfer catalyst such as tetrabutylammonium bromide, and an aqueous solution of sodium hydroxide is prepared.

-

Oxidation: Potassium permanganate (KMnO4) is added portion-wise to the stirred mixture. The reaction is then heated to approximately 95°C. Additional portions of KMnO4 may be required to drive the reaction to completion.[1]

-

Workup: After completion, the reaction mixture is cooled to room temperature and filtered to remove the manganese dioxide byproduct. The filtrate is then acidified with a strong acid, such as concentrated hydrochloric acid, to a pH of 2. This precipitates the 2-Fluoro-4-nitrobenzoic acid.[1]

-

Purification: The crude product is collected by vacuum filtration and can be further purified by recrystallization or by dissolving in a basic aqueous solution, followed by extraction with an organic solvent to remove impurities, and then re-precipitation by acidification.[1]

| Reagent/Solvent | Role | Typical Molar Ratio (to starting material) |

| 2-Fluoro-4-nitrotoluene | Starting Material | 1.0 |

| Potassium Permanganate | Oxidizing Agent | 2.0 - 4.0 |

| Sodium Hydroxide | Base | In excess |

| Tetrabutylammonium Bromide | Phase Transfer Catalyst | 0.05 |

| Water | Solvent | - |

| Hydrochloric Acid | Acidification | To pH 2 |

Synthesis of 2-Fluoro-4-bromobenzoic Acid (for Buchwald-Hartwig Pathway)

The synthesis of 2-Fluoro-4-bromobenzoic acid can be achieved through several methods, including the Sandmeyer reaction starting from an appropriate aniline or via a Grignard reaction.

Method A: From 2-Amino-4-bromobenzoic Acid (Sandmeyer-type Reaction)

A diazotization reaction of 2-amino-4-bromobenzoic acid followed by a Schiemann reaction or related fluorination can yield the desired product. However, a more direct approach often involves starting from a commercially available halogenated toluene.

Method B: Grignard Reaction of 2-Bromo-1-fluoro-4-iodobenzene

While plausible, this route can be complicated by the relative reactivity of the bromo and iodo substituents. A more common industrial approach involves the oxidation of the corresponding toluene.

Method C: Oxidation of 2-Fluoro-4-bromotoluene

Similar to the synthesis of the nitro-analogue, 2-Fluoro-4-bromobenzoic acid can be prepared by the oxidation of 2-fluoro-4-bromotoluene using a strong oxidizing agent like potassium permanganate in an alkaline medium. The reaction conditions and workup are analogous to those described for the synthesis of 2-Fluoro-4-nitrobenzoic acid.

Core Synthetic Methodologies for this compound

With the key starting materials in hand, the following sections provide detailed protocols for the two primary synthetic pathways.

Detailed Protocol for Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the reaction of 2-Fluoro-4-nitrobenzoic acid with morpholine.

-

Reaction Setup: To a solution of 2-Fluoro-4-nitrobenzoic acid in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine (typically 1.1 to 1.5 equivalents).

-

Base Addition: A base, such as potassium carbonate (K2CO3) or triethylamine (Et3N), is added to the reaction mixture (typically 2.0 equivalents).

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated to a temperature between 50-100°C. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).[2]

-

Workup: Upon completion, the reaction mixture is poured into water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), and filtered.[2]

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

Sources

2-Fluoro-4-morpholinobenzoic acid derivatives

An In-depth Technical Guide to 2-Fluoro-4-morpholinobenzoic Acid Derivatives: Synthesis, Bioactivity, and Structure-Activity Relationship Analysis

Executive Summary

The this compound scaffold represents a confluence of two powerful strategies in modern medicinal chemistry: the incorporation of a fluorine atom to modulate physicochemical properties and the use of the morpholine ring as a privileged structural motif. The morpholine heterocycle is widely recognized for conferring favorable pharmacokinetic properties, such as enhanced aqueous solubility and metabolic stability, to bioactive molecules.[1][2] Concurrently, the strategic placement of a fluorine atom can profoundly influence a compound's lipophilicity, metabolic fate, and binding affinity to biological targets.[1][3] This guide provides a comprehensive technical overview of derivatives based on this core structure. We will explore robust synthetic strategies, delve into their primary biological target—phosphatidylcholine-specific phospholipase C (PC-PLC), a key enzyme in cancer signaling—and analyze the structure-activity relationships (SAR) that govern their therapeutic potential. Detailed experimental protocols and data-driven insights are provided to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to the rational design of novel therapeutics.

The this compound Scaffold: A Privileged Core

The design of novel therapeutic agents often relies on the use of molecular scaffolds that are known to impart drug-like properties. The this compound core is an exemplary scaffold, combining the benefits of two key structural features.

The Morpholine Moiety: A Pharmacokinetic Enhancer

The morpholine ring is a saturated heterocycle that is a staple in drug design. Its prevalence stems from its ability to improve the pharmacokinetic profile of a molecule.[1][4] The oxygen atom can act as a hydrogen bond acceptor, and the nitrogen atom can be protonated at physiological pH, which collectively tends to increase water solubility—a critical factor for drug formulation and bioavailability. Furthermore, the morpholine ring is generally resistant to metabolic degradation, enhancing the in vivo stability and half-life of a drug candidate.[1] Its incorporation into a larger molecule is a trusted strategy for optimizing drug-like properties.[4][5]

The Role of Fluorine in Medicinal Chemistry

The substitution of hydrogen with fluorine is a well-established and powerful tactic in medicinal chemistry.[3] Due to its small size and high electronegativity, fluorine can induce significant changes in a molecule's properties:

-

Metabolic Stability: A C-F bond is stronger than a C-H bond, making it resistant to metabolic oxidation. Placing fluorine at a metabolically labile position can block degradation pathways, thereby increasing the drug's half-life.

-

Binding Affinity: Fluorine's electronegativity can alter the electronic distribution within the molecule, influencing its ability to interact with target enzymes or receptors through dipole-dipole or hydrogen bonding interactions.[3]

-

Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes.

The combination of the morpholine ring and a fluorine atom on the benzoic acid core creates a versatile and promising platform for developing novel therapeutics.[1]

Synthetic Strategies for this compound and Its Derivatives

The synthesis of can be reliably achieved through established organic chemistry transformations. The primary method for constructing the core involves a nucleophilic aromatic substitution (SNAr) reaction, followed by standard functional group manipulations to generate diverse libraries for SAR studies.

Synthesis of the Core Scaffold

The most direct approach to the this compound core is the SNAr reaction between a di-halogenated benzoic acid precursor, such as 2,4-difluorobenzoic acid, and morpholine. The fluorine atom at the 4-position is more activated towards nucleophilic attack due to the electron-withdrawing effect of the carboxylic acid group, leading to a regioselective substitution.

Caption: General workflow for the synthesis of the core scaffold via SNAr.

Experimental Protocol: Synthesis of this compound

-

To a solution of 2,4-difluorobenzoic acid (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), add a suitable base, for example, potassium carbonate (2.5 eq).

-

Add morpholine (1.2 eq) to the reaction mixture.

-

Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the product.

-

Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

-

Purify the crude product further by recrystallization if necessary.

Synthesis of Amide Derivatives

To explore the structure-activity relationship, the carboxylic acid moiety is often converted into amides. This is typically achieved through a standard amide coupling reaction, often mediated by a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC).[1]

Caption: Workflow for the synthesis of amide derivatives via peptide coupling.

Experimental Protocol: General Amide Coupling

-

Dissolve this compound (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Add the coupling agents, such as EDC (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq), to the solution.

-

Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0 eq), followed by the desired amine (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude amide by column chromatography on silica gel.

Biological Activity and Mechanism of Action

Research into the biological activity of morpholinobenzoic acid scaffolds has identified a key molecular target involved in cancer progression.

Primary Target: Phosphatidylcholine-Specific Phospholipase C (PC-PLC)

Dysregulation of choline phospholipid metabolism is a hallmark of various cancers, with the overexpression of phosphatidylcholine-specific phospholipase C (PC-PLC) being a significant factor.[6] PC-PLC catalyzes the hydrolysis of phosphatidylcholine to generate phosphocholine and diacylglycerol (DAG), two important second messengers that drive cell proliferation and survival signaling pathways.[2] Consequently, inhibitors of PC-PLC are being actively investigated as potential anti-cancer agents.[6][7] Derivatives of the 2-morpholinobenzoic acid scaffold have emerged as potent inhibitors of this enzyme.[7]

Caption: Simplified pathway showing PC-PLC inhibition by test compounds.

In Vitro Evaluation Protocols

Protocol: PC-PLC Enzyme Inhibition Assay [2]

-

Materials: PC-PLC enzyme, a chromogenic substrate (e.g., p-nitrophenylphosphorylcholine), assay buffer (e.g., Tris-HCl containing ZnCl₂ and Triton X-100), and test compounds dissolved in DMSO.

-

Pre-incubate the PC-PLC enzyme with various concentrations of the test compound (or DMSO as a vehicle control) in the assay buffer in a 96-well plate.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Monitor the increase in absorbance at a specific wavelength (e.g., 405 nm for p-nitrophenol) over time using a plate reader.

-

Calculate the percentage of enzyme inhibition relative to the vehicle control and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: Cancer Cell Anti-Proliferative Assay (e.g., MTT Assay)

-

Seed cancer cells (e.g., MDA-MB-231 or HCT116) in a 96-well plate and allow them to adhere overnight.[7]

-

Treat the cells with serial dilutions of the test compounds for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell growth inhibition and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Structure-Activity Relationship (SAR) Analysis

While specific SAR data for this compound derivatives are emerging, valuable insights can be drawn from closely related 2-morpholinobenzoic acid analogs.[2] Studies on these compounds have focused on modifications at the 1-position (carboxylic acid), the 5-position (N-benzylamine), and the substitution pattern of the central aromatic ring.[7]

Key SAR Insights from Analogs

The following table summarizes the biological activity of representative 2-morpholinobenzoic acid derivatives against PC-PLC, providing a framework for understanding key structural requirements for activity.[7]

| Compound ID | Central Ring Pattern | R1 Group (Position 1) | R2 Group (N-benzyl) | PC-PLC Inhibition (% Remaining Activity) |

| 1b | 2-morpholino, 5-N-benzyl | -COOH | 3-Cl | 10.7 ± 1.5 |

| 2b | 2-morpholino, 5-N-benzyl | -CONHOH (Hydroxamic Acid) | 3-Cl | N/A (Potent Antiproliferative) |

| 11f | 2-morpholino, 4-N-benzyl | -COOH | 3-Cl | 33.1 ± 5.7 |

| 12f | 2-morpholino, 4-N-benzyl | -CONHOH (Hydroxamic Acid) | 3-Cl | N/A (Less Potent Antiproliferative) |

| (Data adapted from studies on 2-morpholinobenzoic acid derivatives as PC-PLC inhibitors)[7] |

Analysis:

-

Substitution Pattern: A comparison between compounds 1b (2,5-substitution) and 11f (2,4-substitution) reveals that the 1,2,5-relationship between the acyl group, morpholine ring, and N-benzylamine group is preferred for potent PC-PLC inhibition. Altering the pattern to a 1,2,4-relationship resulted in a significant decrease in inhibitory activity.[7]

-

Acyl Group: Replacing the carboxylic acid at position 1 with a hydroxamic acid (e.g., compound 2b ) often leads to potent anti-proliferative agents in cancer cell lines, suggesting this group may enhance cell permeability or have additional binding interactions.[7]

-

N-Benzyl Substituents: Halogen substitution, particularly a 3-chloro substituent on the N-benzyl ring, is consistently found in the most potent compounds, indicating a crucial interaction in the target's binding pocket.[2][7]

Future Directions for Optimization

Based on these insights, the rational design of novel should focus on:

-

Exploring Substituents at the 5-Position: The introduction of various N-substituted benzylamine groups at the 5-position is a promising strategy to maximize potency.

-

Bioisosteric Replacement of the Carboxylic Acid: Evaluating bioisosteres such as hydroxamic acids or tetrazoles at the 1-position could lead to improved antiproliferative activity and pharmacokinetic properties.

-

Leveraging the 2-Fluoro Substituent: The fluorine atom at the 2-position can influence the acidity of the benzoic acid and may alter the optimal conformation for binding. Its impact should be systematically evaluated in combination with other modifications. The electron-withdrawing nature of fluorine could modulate the binding interactions with the target protein.[2]

Conclusion

The this compound scaffold is a highly promising platform for the development of novel therapeutics, particularly in the field of oncology. Its design rationally combines the pharmacokinetic benefits of the morpholine moiety with the strategic modulation of properties afforded by fluorine substitution. The primary biological target for this class of compounds has been identified as PC-PLC, an enzyme implicated in cancer cell signaling. By leveraging established synthetic routes and guided by SAR insights from closely related analogs, researchers can systematically optimize this scaffold to produce potent and selective inhibitors. This guide provides the foundational knowledge, experimental protocols, and strategic framework necessary to advance the exploration of in modern drug discovery.

References

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide. BenchChem.

- National Center for Biotechnology Information. (n.d.). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central. [Link]

- BenchChem. (2025).

- Royal Society of Chemistry. (n.d.). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.

- ResearchGate. (n.d.). Pharmacological profile of morpholine and its derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Morpholine Scaffold: A Cornerstone of Modern Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring, a simple six-membered saturated heterocycle containing both an ether and a secondary amine functional group, has emerged as a "privileged structure" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including metabolic stability and advantageous aqueous solubility, coupled with its versatile synthetic accessibility, have cemented its role as a crucial building block in the design of novel therapeutic agents.[1][4] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by morpholine-containing compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to evaluate their therapeutic potential. From pioneering antibiotics to targeted cancer therapies and novel treatments for neurodegenerative diseases, the morpholine scaffold continues to be a source of significant innovation in drug discovery.[5][6]

Introduction: The Physicochemical and Pharmacokinetic Advantages of the Morpholine Moiety

The prevalence of the morpholine nucleus in a wide array of approved and experimental drugs is not coincidental.[1][2] Its inherent structural and electronic features bestow favorable pharmacokinetic properties upon parent molecules, a critical consideration in drug design.[1]

-

Improved Solubility and Permeability: The presence of the oxygen atom allows for hydrogen bond acceptance, while the nitrogen atom can act as a hydrogen bond donor or acceptor, contributing to enhanced aqueous solubility. This balanced hydrophilic-lipophilic profile is often key to achieving optimal oral bioavailability.[3]

-

Metabolic Stability: The saturated nature of the morpholine ring generally confers resistance to metabolic degradation, particularly oxidation, leading to improved in vivo half-life and a more predictable pharmacokinetic profile.[7]

-

Modulation of Basicity: The pKa of the morpholine nitrogen (around 8.5) is often within a desirable range for drug-receptor interactions and can be fine-tuned through substitution to optimize binding and cellular uptake.

-

Structural Rigidity and Vectorial Orientation: The chair-like conformation of the morpholine ring provides a degree of rigidity, which can be exploited to orient pharmacophoric groups in a precise three-dimensional arrangement for optimal interaction with biological targets.[4]

These advantageous properties have propelled the incorporation of the morpholine scaffold into a multitude of drug candidates across diverse therapeutic areas.[5]

A Spectrum of Biological Activities: From Infection to Neurodegeneration

The versatility of the morpholine ring is underscored by the broad range of pharmacological activities exhibited by its derivatives.[5][8] This section will explore some of the most significant therapeutic applications, highlighting key examples and their underlying mechanisms of action.

Antibacterial Activity: The Legacy of Linezolid

Perhaps one of the most well-known morpholine-containing drugs is Linezolid , a synthetic antibiotic belonging to the oxazolidinone class.[5] It is a crucial therapeutic option for treating infections caused by multi-drug resistant Gram-positive bacteria.

Mechanism of Action: Linezolid exerts its bacteriostatic effect by inhibiting the initiation of protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex, a crucial step in bacterial protein translation. The morpholine ring in Linezolid is a key contributor to its solubility and pharmacokinetic profile, enabling effective systemic distribution.

Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)

The following diagram illustrates a typical workflow for determining the MIC of a novel morpholine-containing antibacterial agent.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anticancer Activity: Targeting Kinases and Beyond

The morpholine scaffold is a prominent feature in numerous small-molecule kinase inhibitors used in oncology.

-

Gefitinib (Iressa): An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib contains a morpholine group that enhances its solubility and allows for oral administration. It is used in the treatment of non-small cell lung cancer with specific EGFR mutations.

-

PI-103 and other PI3K/mTOR inhibitors: The morpholine ring is frequently incorporated into inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, which are often dysregulated in cancer. The morpholine moiety in these compounds often occupies a specific pocket in the ATP-binding site of the kinase, contributing to potency and selectivity.[5]

Mechanism of Action: In many kinase inhibitors, the morpholine oxygen can form a crucial hydrogen bond with a hinge region residue in the kinase domain, a common anchoring point for ATP-competitive inhibitors. The nitrogen atom can be substituted to explore different regions of the binding pocket, influencing selectivity and potency.

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition

The following diagram illustrates the inhibition of the PI3K/Akt/mTOR signaling pathway by a hypothetical morpholine-containing inhibitor.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Antifungal Activity: Disrupting Ergosterol Biosynthesis

Morpholine derivatives, such as Fenpropimorph and Amorolfine , are established agricultural and clinical antifungal agents, respectively.[9]

Mechanism of Action: These compounds inhibit two key enzymes in the fungal ergosterol biosynthesis pathway: sterol Δ¹⁴-reductase and sterol Δ⁸-Δ⁷-isomerase.[9] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and fungal cell death. The morpholine nitrogen is crucial for this activity, as it is believed to be protonated and interact with the enzyme's active site.

Anti-inflammatory Activity

Recent research has focused on the development of morpholine-containing compounds as potent anti-inflammatory agents.[10]

Mechanism of Action: Some derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[10] This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in inflammatory cells like macrophages.[10] Molecular docking studies suggest that these compounds can bind effectively to the active sites of these enzymes.[10]

Neurodegenerative Diseases

The unique properties of the morpholine scaffold, including its ability to cross the blood-brain barrier, make it an attractive framework for designing drugs targeting neurodegenerative diseases like Alzheimer's and Parkinson's.[3][6]

Mechanism of Action: Morpholine derivatives are being investigated as inhibitors of enzymes implicated in the pathology of these diseases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[6] By inhibiting these enzymes, these compounds can help to restore neurotransmitter levels and reduce oxidative stress in the brain.[6]

Structure-Activity Relationship (SAR) Insights

The biological activity of morpholine-containing compounds can be significantly modulated by the nature and position of substituents on the morpholine ring and the parent scaffold.

Table 1: General Structure-Activity Relationships of Morpholine Derivatives

| Substitution Position | General Effect on Activity | Rationale |

| N-Substitution | Highly influential on potency and selectivity. | The nitrogen atom is often involved in key interactions with the target protein (e.g., hydrogen bonding, ionic interactions). Bulky or lipophilic substituents can enhance binding to hydrophobic pockets. |

| C-2/C-6 Substitution | Can introduce stereocenters, leading to enantioselective activity. | Chiral substituents can provide more specific interactions with the target, improving potency and reducing off-target effects. |

| C-3/C-5 Substitution | Can influence the conformation of the ring and the orientation of N-substituents. | Substituents at these positions can sterically hinder or favor certain conformations, which may be more or less optimal for binding. |

| Bioisosteric Replacement | Replacing the morpholine oxygen with sulfur (thiomorpholine) or another nitrogen (piperazine) can alter physicochemical properties and biological activity. | This can modulate lipophilicity, hydrogen bonding capacity, and metabolic stability, leading to improved pharmacokinetic profiles or altered target selectivity. |

A deep understanding of these SAR principles is crucial for the rational design of novel and more effective morpholine-based therapeutics.[7]

Experimental Protocols for Biological Evaluation

The following provides a generalized, step-by-step protocol for the initial in vitro evaluation of a novel morpholine-containing compound for anticancer activity.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which the test compound inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

-

Cancer cell line (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

96-well microplates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using a suitable software package.

Conclusion and Future Perspectives

The morpholine scaffold has proven to be an exceptionally valuable and versatile platform in medicinal chemistry.[1][5] Its favorable physicochemical and pharmacokinetic properties have enabled the development of a wide range of successful drugs.[1] The continued exploration of novel synthetic methodologies for functionalizing the morpholine ring, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the discovery of new and improved therapeutics for a host of human diseases.[11][12] The future of morpholine-based drug discovery remains bright, with ongoing research into its applications in areas such as antiviral, antimalarial, and antituberculosis therapies holding significant promise.[5]

References

- Kolichala, N. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. INTERNATIONAL JOURNAL OF PROGRESSIVE RESEARCH IN ENGINEERING MANAGEMENT AND SCIENCE (IJPREMS), 05(01), 1438-1446.

- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

- Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

- Tzara, A., et al. (2020).

- (2020).

- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]

- Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).

- (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation.

- Naim, M. J. (2015). A review on pharmacological profile of Morpholine derivatives.

- (2017). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative.

- (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

- Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

- (2024).

- (2023).

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijprems.com [ijprems.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]

- 12. e3s-conferences.org [e3s-conferences.org]

An In-depth Technical Guide to 2-Fluoro-4-morpholinobenzoic acid: Synthesis, Properties, and Potential as a Scaffold for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract